molecular formula C20H14N4O3 B1463845 1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326857-95-7

1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1463845
M. Wt: 358.3 g/mol
InChI Key: BGFSPFQLYWGFND-UHFFFAOYSA-N
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Description

1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole derivatives, which have shown promising results in the treatment of various diseases.

Scientific Research Applications

Antimicrobial and Antifungal Activity

1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been investigated for their potential antimicrobial and antifungal applications. Komsani et al. (2015) synthesized a series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and alkyl N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carboxylic acid esters, finding that some exhibited moderate antimicrobial activity. Similarly, Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, with compounds displaying moderate to high fungicidal activities against various phytopathogens (Komsani et al., 2015), (Bai et al., 2020).

Structural and Spectral Analysis

The compound has also been a subject of interest in structural chemistry. Castiñeiras et al. (2018) conducted synthesis and structural assessment of a complex involving a derivative of the compound, studying its molecular and supramolecular structures via X-ray diffractometry (Castiñeiras et al., 2018). Additionally, Azimi et al. (2008) focused on the acid-base properties of triazole derivatives in ethanol/water mixtures, using a multiwavelength spectrophotometric method for determination of acidity constants, providing insights into the solvent effect on acid-base behavior (Azimi et al., 2008).

Polymorphism and Crystal Engineering

The compound's derivatives have been explored for their polymorphic forms and isostructurality, contributing to the understanding of molecular conformation and intermolecular interactions. Mazur et al. (2017) investigated the polymorphism of biologically active derivatives, supporting their experimental studies with lattice and interaction energy calculations (Mazur et al., 2017).

properties

IUPAC Name

1-(4-phenoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(26)18-19(17-8-4-5-13-21-17)24(23-22-18)14-9-11-16(12-10-14)27-15-6-2-1-3-7-15/h1-13H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFSPFQLYWGFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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